Welcome to the BenchChem Online Store!
molecular formula C12H7BrCl2N2O B8562381 5-bromo-2-chloro-N-(4-chlorophenyl)nicotinamide

5-bromo-2-chloro-N-(4-chlorophenyl)nicotinamide

Cat. No. B8562381
M. Wt: 346.00 g/mol
InChI Key: MAPVGRHJEPXTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08642624B2

Procedure details

To a mixture of 4-chloroanaline (594 mg, 4.7 mmol, 1. eq.), EDC (1.62 g, 8.5 mmol, 2 eq.), HOBT (572 mg, 4.2 mmol, 1 eq.), and DIEA (1.1 ml, 6.3 mmol, 1.5 eq.) in CH2Cl2 (50 ml) was added 5-bromo-2-chloronicotinic acid from Step B (1.0 g, 4.2 mmol). The reaction was stirred at RT overnight. The solution was quenched with water and the organic layer was purified by chromatography (50% EtOAc in hexane) to afford a light-yellow compound. MS (ES+): 347.0, 349.0 (M+H)+; (ES−): 345.0, 347.0 (M−H)−.
Name
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
572 mg
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:4])[CH2:2]Cl.C1C=[CH:7][C:8]2N(O)N=[N:11][C:9]=2[CH:10]=1.CCN(C(C)C)C(C)C.[Br:24][C:25]1[CH:26]=[N:27][C:28]([Cl:34])=[C:29]([CH:33]=1)[C:30]([OH:32])=O>C(Cl)Cl>[Br:24][C:25]1[CH:26]=[N:27][C:28]([Cl:34])=[C:29]([CH:33]=1)[C:30]([NH:11][C:9]1[CH:10]=[CH:2][C:1]([Cl:4])=[CH:7][CH:8]=1)=[O:32]

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
572 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
1.1 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC(=C(C(=O)O)C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was quenched with water
CUSTOM
Type
CUSTOM
Details
the organic layer was purified by chromatography (50% EtOAc in hexane)
CUSTOM
Type
CUSTOM
Details
to afford a light-yellow compound

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1C=NC(=C(C(=O)NC2=CC=C(C=C2)Cl)C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.